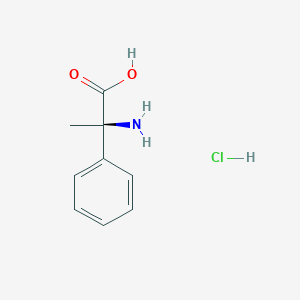![molecular formula C11H22N2 B1524368 2-Ethyl-2,8-Diazaspiro[5.5]undecan CAS No. 1083216-68-5](/img/structure/B1524368.png)
2-Ethyl-2,8-Diazaspiro[5.5]undecan
Übersicht
Beschreibung
2-Ethyl-2,8-diazaspiro[5.5]undecane is a heterocyclic organic compound characterized by a spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,8-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 2-Ethyl-2,8-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
2-Ethyl-2,8-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal activity, as GABA normally acts to reduce neuronal excitability.
Biochemical Pathways
The action of 2-Ethyl-2,8-diazaspiro[5.5]undecane on the GABAAR affects the GABAergic signaling pathway. This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, the modulation of the sleep-wake cycle, and the control of muscle tone .
Pharmacokinetics
The pharmacokinetic properties of 2-Ethyl-2,8-diazaspiro[5It has been reported that 2-ethyl-2,8-diazaspiro[55]undecane exhibits low cellular membrane permeability , which could influence its bioavailability and distribution within the body.
Result of Action
The antagonistic action of 2-Ethyl-2,8-diazaspiro[5.5]undecane at the GABAAR can result in increased neuronal activity. This could potentially lead to a variety of effects, depending on the specific neuronal circuits involved. For example, it could potentially lead to increased alertness or anxiety, or it could interfere with normal sleep patterns .
Action Environment
The action of 2-Ethyl-2,8-diazaspiro[5.5]undecane can be influenced by various environmental factors. For example, the presence of other substances that also bind to the GABAAR could influence the effectiveness of 2-Ethyl-2,8-diazaspiro[5.5]undecane. Additionally, factors that affect the integrity of cellular membranes, such as the presence of certain drugs or diseases, could potentially influence the permeability of 2-Ethyl-2,8-diazaspiro[5.5]undecane and thus its pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,8-diazaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of linear precursors containing nitrogen atoms. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of 2-Ethyl-2,8-diazaspiro[5.5]undecane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of 2-Ethyl-2,8-diazaspiro[5.5]undecane include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 2-Ethyl-2,8-diazaspiro[5.5]undecane depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2,8-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:
2-Methyl-2,8-diazaspiro[5.5]undecane: Similar in structure but with a methyl group instead of an ethyl group.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds exhibit different stereochemistry and conformational properties.
The uniqueness of 2-Ethyl-2,8-diazaspiro[5.5]undecane lies in its specific spirocyclic structure and the presence of ethyl and diaza groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-ethyl-2,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-13-8-4-6-11(10-13)5-3-7-12-9-11/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSFDWZWDAXBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)









